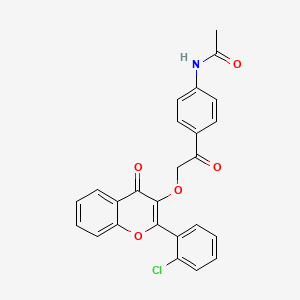

N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide

Description

N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a chromenyl group, and an acetamide moiety

Properties

IUPAC Name |

N-[4-[2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClNO5/c1-15(28)27-17-12-10-16(11-13-17)21(29)14-31-25-23(30)19-7-3-5-9-22(19)32-24(25)18-6-2-4-8-20(18)26/h2-13H,14H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQVIVQWJZFQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Formation of the chromenyl intermediate: This involves the reaction of 2-chlorobenzaldehyde with a suitable reagent to form the chromenyl intermediate.

Acetylation: The chromenyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst.

Coupling with 4-aminophenylacetamide: The acetylated chromenyl intermediate is then coupled with 4-aminophenylacetamide under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide lies in its antitumor and anti-inflammatory properties. Research indicates that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The presence of the chlorophenyl moiety enhances the compound's biological activity, potentially through the modulation of signaling pathways involved in cell growth and survival.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent . It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Study: Inhibition of Inflammatory Pathways

A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the chromenyl group.

2-chloroacetanilide: Another analog with a chlorophenyl group but different substitution patterns.

Uniqueness

N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide is unique due to the presence of both the chromenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Biological Activity

N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide, a compound featuring a chromone backbone, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This indicates the presence of a chlorophenyl group and a chromone moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of related chromone derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. A study reported that certain chromone derivatives exhibited IC50 values in the low micromolar range against human colon cancer (HCT 116) cells, indicating potent anticancer properties .

2. Anti-inflammatory Activity

The anti-inflammatory effects of chromone derivatives have also been documented. These compounds inhibit key enzymes involved in inflammatory processes, such as COX-2 and LOX-15. In vitro assays demonstrated dual inhibitory effects against these enzymes, showcasing their potential as anti-inflammatory agents .

3. Neuroprotective Activity

Research into neuroprotective effects has highlighted the ability of chromone derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer’s disease pathology. Compounds derived from similar structures have shown promising results with IC50 values indicating effective inhibition .

Case Studies

Case Study 1: Anticancer Efficacy

A detailed study on the anticancer efficacy of chromone derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cell lines. The study highlighted that this compound could serve as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study, derivatives showed significant inhibition of AChE activity, suggesting their potential role in treating neurodegenerative diseases like Alzheimer’s. The mechanism was attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter levels effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.